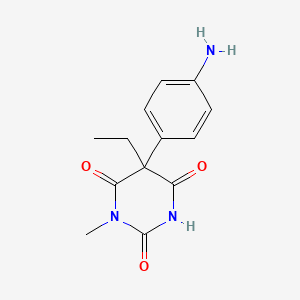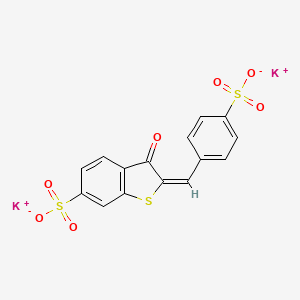![molecular formula C12H19ClN2O2 B13784463 dimethyl-[[5-methyl-2-(methylcarbamoyloxy)phenyl]methyl]azanium;chloride CAS No. 63982-38-7](/img/structure/B13784463.png)
dimethyl-[[5-methyl-2-(methylcarbamoyloxy)phenyl]methyl]azanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl-[[5-methyl-2-(methylcarbamoyloxy)phenyl]methyl]azanium;chloride is a chemical compound with a complex structure. It is primarily used in research and industrial applications due to its unique properties. This compound is known for its stability and reactivity, making it a valuable component in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-[[5-methyl-2-(methylcarbamoyloxy)phenyl]methyl]azanium;chloride involves multiple steps. The process typically starts with the preparation of the core phenyl structure, followed by the introduction of the methylcarbamoyloxy group. The final step involves the formation of the azanium chloride moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The process involves the same synthetic routes but is optimized for efficiency and yield. Industrial production also focuses on minimizing waste and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl-[[5-methyl-2-(methylcarbamoyloxy)phenyl]methyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a wide range of products depending on the nucleophile used.
Scientific Research Applications
Dimethyl-[[5-methyl-2-(methylcarbamoyloxy)phenyl]methyl]azanium;chloride has numerous applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl-[[5-methyl-2-(methylcarbamoyloxy)phenyl]methyl]azanium;chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Dimethyl-[[5-methyl-2-(methylcarbamoyloxy)phenyl]methyl]azanium;chloride can be compared with similar compounds such as:
- Dimethyl-[[5-methyl-2-(methylcarbamoyloxy)phenyl]methyl]azanium;bromide
- Dimethyl-[[5-methyl-2-(methylcarbamoyloxy)phenyl]methyl]azanium;iodide
These compounds share similar structures but differ in their halide components, which can affect their reactivity and applications. This compound is unique due to its specific chloride moiety, which influences its chemical behavior and suitability for certain reactions and applications.
Properties
CAS No. |
63982-38-7 |
|---|---|
Molecular Formula |
C12H19ClN2O2 |
Molecular Weight |
258.74 g/mol |
IUPAC Name |
dimethyl-[[5-methyl-2-(methylcarbamoyloxy)phenyl]methyl]azanium;chloride |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-9-5-6-11(16-12(15)13-2)10(7-9)8-14(3)4;/h5-7H,8H2,1-4H3,(H,13,15);1H |
InChI Key |
RAEIEEVDOZZKEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)NC)C[NH+](C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


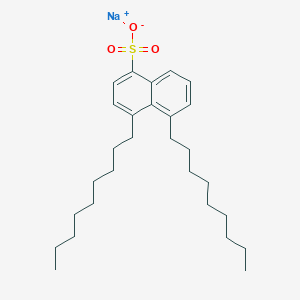
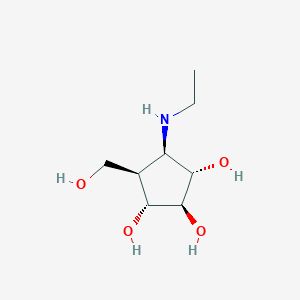
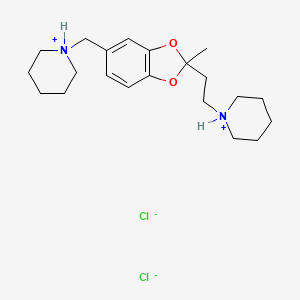
![(Z)-N-[2-[Ethyl(2-hydroxyethyl)amino]ethyl]-9-octadecenamide](/img/structure/B13784395.png)
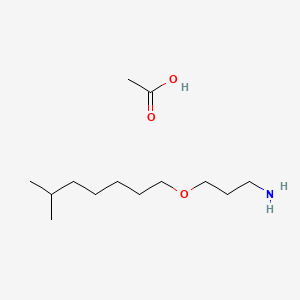
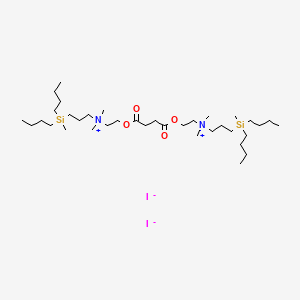
![2-Methyl-2-[(2-methylpropan-2-yl)oxy]propane;3-phenylmethoxy-8-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B13784410.png)
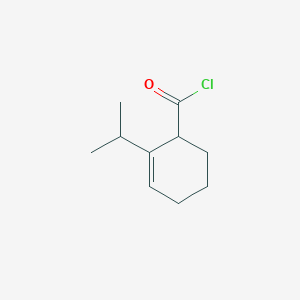

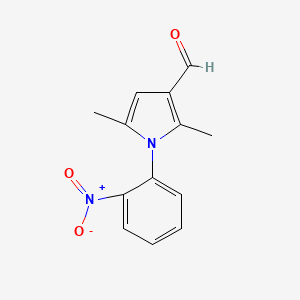
![3-Pyridinemethanol,5-[(6-methyl-2-pyridinyl)ethynyl]-](/img/structure/B13784428.png)
